molecular formula C15H14BrN3O3 B6662434 2-[[1-(4-Bromophenyl)imidazole-4-carbonyl]amino]-2-cyclopropylacetic acid

2-[[1-(4-Bromophenyl)imidazole-4-carbonyl]amino]-2-cyclopropylacetic acid

Cat. No.: B6662434
M. Wt: 364.19 g/mol
InChI Key: VPQLBEKZWZAXRE-UHFFFAOYSA-N
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Description

2-[[1-(4-Bromophenyl)imidazole-4-carbonyl]amino]-2-cyclopropylacetic acid is a complex organic compound featuring an imidazole ring substituted with a 4-bromophenyl group and a cyclopropylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(4-Bromophenyl)imidazole-4-carbonyl]amino]-2-cyclopropylacetic acid typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(4-Bromophenyl)imidazole-4-carbonyl]amino]-2-cyclopropylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[1-(4-Bromophenyl)imidazole-4-carbonyl]amino]-2-cyclopropylacetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-[[1-(4-Bromophenyl)imidazole-4-carbonyl]amino]-2-cyclopropylacetic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The bromophenyl group may enhance the compound’s ability to penetrate cell membranes, while the cyclopropylacetic acid moiety can interact with various enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)imidazole: Lacks the cyclopropylacetic acid moiety, making it less versatile in biological applications.

    2-Cyclopropylacetic acid: Does not contain the imidazole ring, limiting its potential interactions with biological targets.

    4-Bromo-1H-imidazole-5-carboxylic acid: Similar structure but different substitution pattern, affecting its chemical reactivity and biological activity.

Uniqueness

2-[[1-(4-Bromophenyl)imidazole-4-carbonyl]amino]-2-cyclopropylacetic acid is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[[1-(4-bromophenyl)imidazole-4-carbonyl]amino]-2-cyclopropylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O3/c16-10-3-5-11(6-4-10)19-7-12(17-8-19)14(20)18-13(15(21)22)9-1-2-9/h3-9,13H,1-2H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQLBEKZWZAXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)NC(=O)C2=CN(C=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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